1-(Pyridin-2-yl)-1h-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAANJYILKBKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Pyridin 2 Yl 1h Pyrazol 5 Amine and Its Derivatives
Historical Development of Aminopyrazole Synthesis Pertinent to the Compound
The synthesis of aminopyrazoles has a rich history spanning over a century, with early methods laying the groundwork for the more sophisticated techniques used today. nih.gov The foundational approach to constructing the pyrazole (B372694) ring involves the condensation of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative. chim.it Specifically for 5-aminopyrazoles, the reaction of β-ketonitriles or their equivalents with hydrazines has been a cornerstone of their synthesis since the early 20th century. nih.govbeilstein-journals.org These initial methods, though effective, often required harsh reaction conditions and could lead to mixtures of regioisomers, particularly when using substituted hydrazines. chim.it
Early reviews from 1964 and 1967 documented the fundamental chemistry of these compounds, highlighting their importance as synthons for creating more complex heterocyclic structures like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org The development of synthetic routes was largely propelled by the discovery of the biological activities of various aminopyrazole derivatives in pharmaceuticals and agrochemicals. nih.govresearchgate.net The core challenge has consistently been the regioselective introduction of substituents onto the pyrazole ring, a problem that continues to be addressed with modern synthetic strategies. chim.it
Contemporary Approaches for Pyrazole-Pyridinyl Scaffold Construction
Modern synthetic chemistry has introduced a variety of refined and novel methods for the construction of the pyrazole-pyridinyl scaffold, emphasizing efficiency, regioselectivity, and milder reaction conditions. These contemporary approaches often build upon the classical condensation reactions but incorporate new catalysts, reaction media, and strategies to overcome the limitations of older methods.
Condensation Reactions with Hydrazine Derivatives
The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents remains a prevalent and versatile strategy for pyrazole synthesis. mdpi.combeilstein-journals.org In the context of 1-(pyridin-2-yl)-1H-pyrazol-5-amine, 2-hydrazinylpyridine is the key hydrazine component.
β-Ketonitrile Condensation Routes
The reaction between β-ketonitriles and hydrazines is one of the most widely used and dependable methods for preparing 5-aminopyrazoles. nih.govbeilstein-journals.org The mechanism involves an initial nucleophilic attack of the hydrazine on the keto group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.govchim.it
This method has been successfully employed for the synthesis of 1-heteroaryl-5-aminopyrazoles by reacting heteroarylhydrazines with α-cyanoacetophenones. beilstein-journals.org While the intermediate hydrazones are not always isolated, their formation is a critical step in the reaction pathway. beilstein-journals.org The use of 2-hydrazinylpyridine in this reaction provides a direct route to the this compound scaffold. Recent advancements have focused on optimizing reaction conditions to improve yields and simplify purification. For instance, solid-phase synthesis techniques have been developed where a β-ketonitrile derivative is attached to a resin, reacted with a hydrazine, and then cleaved to yield the desired 5-aminopyrazole, offering a more versatile and efficient process. nih.govbeilstein-journals.org
Table 1: Examples of β-Ketonitrile Condensation for Aminopyrazole Synthesis
| β-Ketonitrile Reactant | Hydrazine Reactant | Product | Reference |
|---|---|---|---|
| α-Trifluoroacetylbenzyl cyanide | 2-Hydrazino-4-methylquinoline | 5-Amino-1-(4-methylquinolin-2-yl)-3-trifluoromethylpyrazole | nih.gov |
| 4-(1-Cyano-2-oxoethyl)benzamide (resin-bound) | Various hydrazines | Resin-bound 5-aminopyrazoles | nih.govbeilstein-journals.org |
Malononitrile (B47326) and Derivatives Approaches
Malononitrile and its derivatives serve as valuable precursors for the synthesis of 3,5-diaminopyrazoles through their reaction with hydrazines. nih.govbeilstein-journals.org While not a direct route to the title compound itself without further modification, this approach is fundamental to the broader synthesis of aminopyrazoles. The reaction of [(p-sulfonamidophenyl)azo]malononitrile with various reagents can lead to the formation of substituted pyrazoles. rsc.org
More relevant to the synthesis of the target scaffold are three-component reactions involving an aldehyde, malononitrile, and a hydrazine. beilstein-journals.org For example, the cyclocondensation of phenylhydrazine, various aldehydes, and malononitrile in the presence of a catalyst like sodium p-toluenesulfonate in an aqueous medium provides an environmentally friendly route to 5-aminopyrazole-4-carbonitriles. mdpi.com Adapting this method with 2-hydrazinylpyridine would offer a direct entry to the 1-(pyridin-2-yl) substituted pyrazole core.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency in building complex molecules in a single step from simple starting materials. beilstein-journals.org Several MCR strategies have been developed for the synthesis of substituted pyrazoles.
One notable example is the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, which provides a sustainable approach to 1H-pyrazoles. longdom.org A four-component variation, incorporating ethyl cyanoacetate, can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. longdom.org The synthesis of pyrano[2,3-c]pyrazoles through a one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) is another well-established MCR. nih.gov These MCRs often proceed through a series of condensation, cyclization, and sometimes rearrangement steps to yield the final heterocyclic product. nih.gov The Vilsmeier-Haack cyclization-formylation of hydrazones generated from acetophenones and 2-hydrazinylpyridine is a specific example leading to 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes. mdpi.com
Ring Transformation and Rearrangement Syntheses
For instance, isoxazoles can be converted into 5-aminopyrazoles upon treatment with hydrazine. chim.itbeilstein-journals.org This reaction proceeds through a ring-opening/ring-closing sequence. chim.it Similarly, pyrimidine (B1678525) derivatives can undergo ring contraction to form pyrazoles. The reaction of 5-formyluracil (B14596) derivatives with hydrazines in the presence of acetic acid yields 4-allophanoylpyrazoles. rsc.org While less common, pyrazoline-to-pyrazoline ring transformations have also been reported. tandfonline.com Recently, an unusual transformation of indoles to 1H-pyrazoles has been developed, involving a C2–N1 bond opening and concomitant cyclization with a tosylhydrazone under transition-metal-free conditions. acs.org
Synthesis from Isoxazoles
A notable and regioselective pathway to aminopyrazoles involves the chemical transformation of isoxazoles. mdpi.com Isoxazoles can function as synthetic equivalents of ketonitriles. mdpi.com This method proceeds through a ring-opening reaction of the isoxazole (B147169) starting material, which generates a reactive ketonitrile intermediate. This intermediate subsequently undergoes a cyclocondensation reaction with a hydrazine derivative, such as 2-hydrazinylpyridine, to yield the target 5-aminopyrazole product. mdpi.com This strategy is advantageous as it provides a clear and controlled route to specific regioisomers. mdpi.com
For instance, the reaction of various isoxazoles with hydrazine derivatives has been shown to produce the corresponding aminopyrazoles, demonstrating the versatility of this ring-transformation approach. mdpi.com
Flow Chemistry Applications in Synthesis
The application of continuous flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles and related heterocyclic systems, offering significant advantages over traditional batch processing. nih.govresearchgate.net Flow reactors provide precise control over reaction parameters, enhance heat and mass transfer, and allow for the safe handling of unstable intermediates, leading to improved yields and purity. researchgate.netsemanticscholar.org
One report details a flow process for pyrazole synthesis that dramatically reduces reaction time from hours to mere minutes compared to batch conditions. nih.gov For example, the synthesis of 3-(1H-pyrazol-5-yl)pyridine was achieved in a 62% yield with a residence time of 30 minutes in a continuous flow setup. nih.gov Another application involves the hydrodediazoniation of aminopyrazoles, a transformation that can be problematic in batch procedures due to unstable intermediates. semanticscholar.org Utilizing a flow system overcomes this limitation, enabling the efficient deamination of various amino-heterocycles in good to excellent yields. semanticscholar.org These methods highlight the potential of flow chemistry to streamline the synthesis of pyrazole-based compounds, making the processes more efficient and scalable. nih.govresearchgate.net
| Flow Chemistry Application | Starting Materials | Key Features | Outcome | Reference |
| Pyrazole Synthesis | Arylaldehydes, Pyrazoles | Catalyst: Sulphonated graphene oxide; T=120 °C | Reaction time reduced from 9 h (batch) to 16 min (flow) | nih.gov |
| Pyrazole Synthesis | Terminal Alkynes, Diazo Compounds | T=100-120 °C | Yields of 62-78% with short residence times (15-30 min) | nih.gov |
| Hydrodediazoniation | Aromatic Amines (inc. aminopyrazoles) | Reagent: iso-pentyl nitrite (B80452); Solvent: THF | Overcomes unstable intermediates; good-to-excellent yields | semanticscholar.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a cornerstone for the rapid and efficient production of pyrazole derivatives. nih.govbeilstein-journals.orgnih.gov This technique utilizes microwave irradiation to heat reactions, leading to a significant reduction in reaction times, often from hours to minutes, and frequently results in higher product yields and purity compared to conventional heating methods. beilstein-journals.orgnih.gov
A particularly relevant and efficient microwave-mediated process for preparing 1-aryl-1H-pyrazole-5-amines has been developed. nih.gov In this protocol, an α-cyanoketone or 3-aminocrotononitrile (B73559) is reacted with an aryl hydrazine (such as 2-hydrazinylpyridine) in 1 M HCl. nih.gov The mixture is heated in a microwave reactor at 150 °C for a short duration, typically 10-15 minutes. nih.gov The use of water as a solvent makes this method environmentally friendly and simplifies the workup, which involves basification and vacuum filtration to isolate the product. nih.gov This reproducible method provides excellent yields, generally in the range of 70-90%, and is scalable from milligram to gram quantities. nih.gov
The utility of microwave assistance extends to the synthesis of more complex fused systems derived from 5-aminopyrazoles. For example, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-ketonitriles under microwave irradiation provides better yields in a shorter time than conventional heating. beilstein-journals.org Similarly, the regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-enaminone derivatives is highly efficient under microwave conditions. researchgate.net
| Reactants | Conditions | Product Type | Yield | Reference |
| 3-Aminocrotononitrile, Aryl hydrazine | 1 M HCl (aq), 150 °C, 10-15 min (Microwave) | 1-Aryl-1H-pyrazole-5-amines | 70-90% | nih.gov |
| 5-Aminopyrazole, β-Ketonitriles, Anisaldehyde | Acetic Acid (Microwave) | Pyrazolo[3,4-b]pyridines | Improved vs. conventional | beilstein-journals.org |
| 5-Aminopyrazoles, β-Enaminones | 5% AcOH/EtOH, 170 °C, 10 min (Microwave) | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | High yields | researchgate.net |
Regioselectivity and Stereoselectivity in Synthetic Pathways
The control of regioselectivity and stereoselectivity is paramount in the synthesis of substituted pyrazoles, as the biological activity and material properties of the final compounds are critically dependent on their specific substitution patterns and spatial arrangement. acs.orgacs.org
Control Strategies for Regio- and Diastereoselective Formation
The most common route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine. thieme-connect.de When using an unsymmetrical dicarbonyl species and a substituted hydrazine like 2-hydrazinylpyridine, two different regioisomeric pyrazole products can potentially form. The development of strategies to control this regioselectivity is a key area of research. acs.orgthieme-connect.de
Several factors influence the regiochemical outcome:
Substrate Control: The choice of precursor is critical. The use of α-benzotriazolyl-α,β-unsaturated ketones provides a pathway for the regioselective synthesis of unsymmetrical pyrazoles. acs.orgresearchgate.net Similarly, β-enamino diketones and β-enaminones are excellent precursors that allow for greater control of regioselectivity in reactions with hydrazines. researchgate.netnih.gov The presence of a good leaving group, such as dimethylamine (B145610) on a β-enaminone, can direct the initial nucleophilic attack of the hydrazine, thereby dictating the final regiochemistry of the fused pyrimidine ring. researchgate.net
Reaction Conditions: The solvent system can have a dramatic effect. For example, conducting the condensation of a 1,3-diketone with methylhydrazine in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly enhance the regioselectivity of pyrazole formation compared to standard solvents like ethanol (B145695). acs.org
Catalysts and Additives: The use of Lewis acids can influence the reactivity of the dicarbonyl compound, thereby controlling the regioselectivity. nih.gov The pH of the reaction medium can also be adjusted to modify the ratio of products, as demonstrated in the reaction of 1H-pyrazol-5-amines with Appel salt, where acidic conditions favored the formation of a specific isomer. acs.org
These strategies enable chemists to selectively synthesize the desired pyrazole isomer, which is crucial for building complex molecules with specific functions. acs.orgnih.gov
Stereochemical Aspects of Derivatization
While the core this compound is an aromatic, planar molecule, the introduction of substituents or the formation of fused ring systems introduces stereochemical considerations.
The three-dimensional structure of derivatives can be precisely determined using single-crystal X-ray diffraction. A study on 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine revealed its specific solid-state conformation and supramolecular features, such as hydrogen bonding and π–π stacking, which are governed by its stereochemistry. nih.gov
When derivatization creates chiral centers, mixtures of enantiomers or diastereomers can be formed. For example, in the synthesis of complex pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the final products were resolved into their individual enantiomers using chiral Supercritical Fluid Chromatography (SFC). google.com This separation is essential as different enantiomers often exhibit distinct biological activities.
Furthermore, steric hindrance plays a significant role during derivatization reactions. The presence of bulky groups near a reaction site can impede the approach of reagents, influencing the feasibility and yield of the reaction. bohrium.com This steric effect can be exploited to achieve selective functionalization at less hindered positions on the pyrazole or pyridine (B92270) rings. The interplay between electronic effects and steric factors ultimately guides the optimization of reactions for synthesizing structurally complex and stereochemically pure pyrazole derivatives. bohrium.com
Advanced Structural Elucidation and Characterization of 1 Pyridin 2 Yl 1h Pyrazol 5 Amine
Spectroscopic Techniques for Comprehensive Structural Assignment
The definitive structural confirmation of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine relies on the synergistic application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the specific isomeric arrangement of the pyridyl and pyrazolyl rings.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring and the pyrazole (B372694) ring, as well as the amine group protons. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms and the aromatic systems.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon signals for the pyridine and pyrazole rings appear in the aromatic region, with their specific shifts indicating their electronic environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Pyridine H-3' | 7.20-7.40 | ddd | J = 7.5, 5.0, 1.0 |
| Pyridine H-4' | 7.70-7.90 | td | J = 7.8, 1.8 |
| Pyridine H-5' | 7.80-8.00 | d | J = 8.0 |
| Pyridine H-6' | 8.40-8.60 | ddd | J = 5.0, 1.8, 0.9 |
| Pyrazole H-3 | 7.50-7.60 | d | J = 2.5 |
| Pyrazole H-4 | 5.80-5.90 | d | J = 2.5 |
Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-2' | 150.0-152.0 |
| Pyridine C-3' | 121.0-123.0 |
| Pyridine C-4' | 138.0-140.0 |
| Pyridine C-5' | 115.0-117.0 |
| Pyridine C-6' | 148.0-150.0 |
| Pyrazole C-3 | 140.0-142.0 |
| Pyrazole C-4 | 95.0-97.0 |
Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. rsc.orgnih.govchemicalbook.com Actual values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For instance, a key correlation would be observed between the H-6' proton of the pyridine ring and the C-5 carbon of the pyrazole ring, confirming the 1,2-substitution pattern on the pyrazole ring. thieme-connect.de
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments identify protons that are close in space. A significant NOE would be expected between the pyridine H-6' proton and the pyrazole H-3 proton, which would provide definitive proof of the regiochemistry and the spatial proximity of the two heterocyclic rings. chemicalbook.com
¹⁵N NMR spectroscopy is a valuable tool for investigating the tautomeric equilibria and hydrogen bonding in nitrogen-containing heterocycles like this compound. clockss.orgrsc.org The compound can exist in two potential tautomeric forms: the 5-amino form and the 5-imino form.
The chemical shifts of the nitrogen atoms are highly sensitive to their protonation state and involvement in hydrogen bonds. rsc.org By analyzing the ¹⁵N NMR spectrum, particularly in different solvents, it is possible to determine the predominant tautomer in solution. clockss.org Furthermore, the involvement of the pyridine nitrogen atom in intramolecular hydrogen bonding with the amine protons can be investigated by observing changes in its ¹⁵N chemical shift. clockss.org
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. rsc.org
The expected monoisotopic mass of this compound (C₈H₈N₄) is approximately 160.0749 g/mol . epa.gov The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. rsc.orguni.luuni.luuni.lu The fragmentation pattern observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments such as HCN, N₂, and the pyridine ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [M+H]⁺ | 161.0822 | Protonated molecular ion |
| [M+Na]⁺ | 183.0641 | Sodium adduct |
Note: Predicted values based on the molecular formula and data from analogous compounds. uni.luuni.lu
Fourier-transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amine group and the aromatic rings. rsc.org
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=N (Pyridine, Pyrazole) | Stretching | 1580-1620 |
| C=C (Aromatic) | Stretching | 1400-1500 |
Note: Expected ranges are based on standard FTIR correlation tables and data from similar compounds. chemicalbook.comrsc.org
The presence of sharp bands in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibrations of the primary amine group. chemicalbook.com The stretching vibrations of the C=N and C=C bonds within the pyridine and pyrazole rings would appear in the 1400-1620 cm⁻¹ region.
Solid-State Structural Analysis
The solid-state structure of this compound and its derivatives has been a subject of detailed investigation, providing critical insights into their molecular geometry, packing, and intermolecular forces. Techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis have been instrumental in elucidating these features.
Single-Crystal X-ray Diffraction Studies
For instance, the analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine confirmed its molecular structure and highlighted a near-planar orientation between the pyridyl and pyrazole rings. nih.goviucr.org This planarity is facilitated by an intramolecular hydrogen bond between the amine's hydrogen and the nitrogen atom of the pyridine ring. nih.gov The dihedral angle between these two rings was found to be a mere 3.16 (3)°. nih.goviucr.org One notable geometric feature in this derivative was the C7—C8—N3 bond angle within the pyrazole ring, which at 112.3 (2)°, was slightly unusual compared to database averages but still within an acceptable deviation. nih.govresearchgate.net
Below is a table summarizing crystallographic data for a derivative of the titular compound.
Table 1: Crystallographic Data for 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| Temperature | 110(2) K |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov
This analysis was performed on 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine to deconstruct its crystal packing forces. nih.goviucr.org The Hirshfeld surface, color-mapped with d_norm, visually represents the distances shorter (red) or longer (blue) than the van der Waals radii sum. nih.gov The dominant interactions were found to be weak van der Waals H···H contacts, accounting for 66.9% of the total surface area. nih.gov Other significant contributions came from C···H/H···C (12.4%), N···H/H···N (7.8%), N···C/C···N (6.8%), and C···C (6.1%) interactions. nih.gov These percentages, derived from 2D fingerprint plots, provide a quantitative summary of the types of forces holding the molecules together in the solid state. nih.gov
The following table breaks down the intermolecular contacts for the ferrocenyl derivative.
Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
| Interaction Type | Contribution (%) |
|---|
Tautomeric Considerations and Experimental Probes
Compounds like pyrazol-5-amines are capable of existing in different tautomeric forms. For the parent structure, prototropic tautomerism can, in principle, lead to different isomers. However, for this compound, the substitution at the N-1 position limits the possibilities compared to unsubstituted pyrazoles. The primary consideration is the amine-imine tautomerism at the C-5 position.
Structural studies on derivatives have consistently identified the 5-amine tautomer in the solid state. nih.govamazonaws.com Experimental probes, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), are essential for determining the dominant tautomeric form in solution. clockss.orgresearchgate.net Studies on related 1-(2-pyridinyl)-2-pyrazolin-5-ones, which are keto-analogs, demonstrate the complexity of tautomeric equilibria. clockss.org In these systems, OH, CH, and NH forms are possible, and their prevalence is highly dependent on the solvent. clockss.org The pyridinyl moiety introduces the possibility of forming intramolecular hydrogen bonds, which can stabilize specific tautomers, such as the A' or C' forms, by involving the pyridine nitrogen atom. clockss.org For this compound, the intramolecular hydrogen bond observed in the solid state from the amine group to the pyridine nitrogen strongly supports the stability of the 5-amine tautomer. nih.goviucr.org
Crystallographic Symmetry and Molecular Conformation
The crystallographic symmetry describes the repeating pattern of the molecule within the crystal lattice, defined by its space group. The molecular conformation refers to the spatial arrangement of the atoms of a single molecule, defined by torsion or dihedral angles.
Single-crystal X-ray diffraction is the definitive method for determining these properties. For 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the crystal structure exhibits higher crystallographic symmetry (orthorhombic, space group Pccn) than the inherent molecular symmetry (point group C1). amazonaws.com This indicates that the molecule occupies a special position in the unit cell or that there is crystallographic disorder.
The molecular conformation is often characterized by the dihedral angle between the planes of the heterocyclic rings. In 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the pyridyl and pyrazole rings are nearly coplanar, with a small dihedral angle of 3.16 (3)°. nih.goviucr.org This planarity is a direct consequence of the stabilizing intramolecular N-H···N hydrogen bond between the 5-amino group and the nitrogen of the pyridine ring. nih.gov This conformational lock is a key structural feature of the this compound scaffold.
Reactivity and Derivatization Strategies for 1 Pyridin 2 Yl 1h Pyrazol 5 Amine
Reactivity of the Amino Group
The exocyclic amino group at the 5-position of the pyrazole (B372694) ring is a key site for derivatization. Its nucleophilic nature allows for reactions with various electrophiles.
Acylation of the amino group is a common strategy to introduce carbonyl functionalities. The reaction of 1-(pyridin-2-yl)-1H-pyrazol-5-amine with acylating agents such as acid chlorides typically results in the formation of N-acylated products. researchgate.net For instance, treatment with benzoyl chloride in the presence of a base leads to the corresponding N-benzoyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. The regioselectivity of this reaction is generally high, with the acylation occurring exclusively at the more nucleophilic amino group rather than the pyrazole or pyridine (B92270) nitrogens. researchgate.net
A study on N-acylated 1H-pyrazol-5-amines revealed that these compounds can act as covalent inhibitors of thrombin. researchgate.net Specifically, a benzoylated aminopyrazole with a pyridyl moiety in the 3-position showed some off-target activity against other serine proteases like chymotrypsin, plasma kallikrein, and FXIa. researchgate.net In contrast, other acylated 1H-pyrazol-5-amines were found to be highly selective for thrombin. researchgate.net
| Acylating Agent | Product | Biological Activity of Product |
| Benzoyl chloride | N-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)benzamide | Thrombin inhibitor with some off-target activity researchgate.net |
| Pivaloyl chloride | N-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)pivalamide | Potent and selective thrombin inhibitor researchgate.net |
| 5-Chlorothiophene-2-carbonyl chloride | N-(5-chloro-thiophen-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-5-carboxamide | Potent thrombin inhibitor researchgate.net |
| Fluorinated benzoyl chlorides | Fluorinated N-benzoyl-1-(pyridin-2-yl)-1H-pyrazol-5-amines | Potent and highly selective thrombin inhibitors researchgate.net |
This table showcases various acylation reactions and the biological significance of the resulting amides.
The amino group of this compound readily reacts with isothiocyanates and isocyanates to form the corresponding thiourea (B124793) and urea (B33335) derivatives, respectively. researchgate.netchem-soc.si The reaction with isothiocyanates in a solvent like acetonitrile (B52724) proceeds cleanly, with the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate. researchgate.net
However, a notable difference in regiochemistry is observed with isocyanates. While isothiocyanates react at the amino group, isocyanates have been shown to attack the pyrazole ring under similar conditions, leading to the formation of 3-(pyridin-2-yl)-5-aminopyrazole-1-carboxylic acid amides. researchgate.netresearchgate.net This differing reactivity highlights the subtle electronic factors that govern the reaction pathways.
| Reagent | Product Type | Site of Attack |
| Isothiocyanate | Thiourea | Amino group researchgate.net |
| Isocyanate | Carboxylic acid amide | Pyrazole ring researchgate.netresearchgate.net |
This table illustrates the differing regiochemical outcomes of reactions with isothiocyanates and isocyanates.
The amino group of aminopyrazoles can undergo diazotization upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. researchgate.netarabjchem.orgacs.org The resulting diazonium salt is a versatile intermediate that can be used in various subsequent reactions. For example, these diazonium salts can be coupled with activated aromatic compounds to form azo dyes. arabjchem.org They can also undergo cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-d] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazin-4-ones. researchgate.netconicet.gov.ar The stability and reactivity of the diazonium intermediate are influenced by the substituents on the pyrazole ring. conicet.gov.ar
Reactivity of the Pyrazole Ring
The pyrazole ring itself is an aromatic heterocycle and can participate in various reactions, although its reactivity is influenced by the presence of the amino and pyridyl substituents.
The pyrazole ring can undergo electrophilic aromatic substitution, although the π-excessive nature of the ring can sometimes make these reactions challenging. mdpi.comencyclopedia.pub The position of substitution is directed by the existing substituents. The amino group at C5 and the pyridyl group at N1 influence the electron density of the pyrazole ring. Formylation of similar pyrazole systems has been achieved at the C4 position using Vilsmeier-Haack conditions. mdpi.com Iodination of pyrazoles, another example of electrophilic aromatic substitution, has also been reported. nih.govresearchgate.net
While less common due to the electron-rich nature of the pyrazole ring, nucleophilic attack can occur, particularly if the ring is activated by electron-withdrawing groups or in the context of ring-opening reactions. researchgate.net For instance, reactions with strong nucleophiles could potentially lead to ring modification or the formation of fused heterocyclic systems. In some cases, reactions that are expected to occur at the amino group can proceed at the pyrazole ring nitrogen, as seen in the reaction with isocyanates. researchgate.netresearchgate.net This demonstrates that the pyrazole ring can compete with the amino group for certain electrophiles.
Reactivity of the Pyridine Moiety
The pyridine ring in this compound presents a distinct electronic character compared to the pyrazole ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution.
Electrophilic Aromatic Substitution on Pyridine
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic system. researchgate.net Reactions such as nitration or halogenation, which are common for many aromatic compounds, typically require harsh conditions when applied to pyridine and its derivatives. The presence of the pyrazol-5-amine substituent can influence the reactivity of the pyridine ring, but detailed studies on the electrophilic substitution specifically on the pyridine moiety of this compound are not extensively documented in the reviewed literature. It is known that iodination of some pyrazole derivatives can occur via an electrophilic aromatic substitution (EAS) reaction. mdpi.com
Nucleophilic Dearomatization of Pyridine
Nucleophilic dearomatization of pyridines is a powerful strategy for the synthesis of highly functionalized, non-aromatic heterocyclic structures. nih.govacs.org This transformation typically requires activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium (B92312) salt, which significantly enhances its electrophilicity. researchgate.netmdpi.com The resulting pyridinium ion is then susceptible to attack by a wide range of nucleophiles, leading to the formation of dihydropyridine (B1217469) derivatives. mdpi.com
Common strategies for nucleophilic dearomatization include:
Activation: The pyridine nitrogen is activated, for instance, by reaction with a chloroformate to form an N-acylpyridinium salt. nih.gov
Nucleophilic Attack: A nucleophile adds to the activated pyridine ring, typically at the C4 or C2 position. researchgate.netmdpi.com
Subsequent Transformations: The resulting dihydropyridine can be isolated or undergo further reactions. nih.govacs.org
While the general principles of nucleophilic dearomatization are well-established for pyridines, specific studies detailing this reaction on this compound are not prevalent in the reviewed literature. However, the presence of the pyrazole substituent is expected to influence the regioselectivity and efficiency of such reactions. The nucleophilic character of the pyrazol-5-amine itself could potentially lead to intramolecular reactions under certain conditions.
Cyclization Reactions Leading to Fused Heterocycles
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, owing to the presence of a reactive primary amino group and the adjacent pyrazole nitrogen atom. These functionalities allow for the construction of additional rings, leading to diverse and complex molecular architectures.
Pyrazolo[1,5-a]pyrimidine (B1248293) Formation
The reaction of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents is a widely employed and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.comsapub.org This reaction proceeds through a condensation mechanism, where the exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration. researchgate.net
Key aspects of this reaction include:
Reactants: 5-Aminopyrazoles and various β-dicarbonyl compounds, β-ketonitriles, or other suitable 1,3-dielectrophiles are used. sapub.orgsioc-journal.cn
Regioselectivity: The reaction generally exhibits high regioselectivity, with the initial nucleophilic attack occurring from the exocyclic amino group rather than the endocyclic pyrazole nitrogen. researchgate.net This is attributed to the higher nucleophilicity of the primary amino group.
Catalysts: The reaction can be catalyzed by acids (e.g., acetic acid) or bases (e.g., piperidine), or even proceed under neutral conditions with heating. sapub.orgcore.ac.uk An iodine-catalyzed cyclization of 1H-pyrazol-5-amines with β-ketonitriles has also been reported. sioc-journal.cn
Various substituted pyrazolo[1,5-a]pyrimidines have been synthesized using this methodology, demonstrating its broad applicability in generating libraries of compounds with potential biological activities. nih.govclockss.orgmdpi.com
Pyrazolo[3,4-b]pyridine Formation
The construction of the pyrazolo[3,4-b]pyridine ring system can be achieved by annelating a pyridine ring onto a pre-existing pyrazole core. mdpi.comcdnsciencepub.com This is often accomplished by reacting 5-aminopyrazole derivatives with various precursors that provide the necessary carbon atoms to form the pyridine ring. nih.govdoaj.org
Common synthetic strategies include:
Reaction with 1,3-Dicarbonyl Compounds: Similar to the formation of pyrazolo[1,5-a]pyrimidines, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds can also lead to pyrazolo[3,4-b]pyridines, depending on the reaction conditions and the nature of the substituents. mdpi.com If the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. mdpi.com
Multicomponent Reactions: One-pot multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (e.g., pyruvic acid) can afford fully substituted pyrazolo[3,4-b]pyridines. doaj.org
Domino Reactions: Domino reactions of arylglyoxals with pyrazol-5-amines can selectively produce pyrazolo-fused 1,7-naphthyridines, which contain the pyrazolo[3,4-b]pyridine core. nih.gov
Cyclocondensation Reactions: Microwave-assisted reaction between N-substituted 5-aminopyrazoles and specific 1,3-bis-electrophilic reagents can yield fully functionalized pyrazolo[3,4-b]pyridines regioselectively. acs.org Another approach involves the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles. acs.org
The resulting pyrazolo[3,4-b]pyridine scaffold is a key feature in numerous compounds with a wide range of biological activities. nih.govjksus.org
Other Fused Systems (e.g., Pyrazolo[3,4-c]isothiazoles, Pyrazolo[3,4-d]thiazoles)
The versatile reactivity of 5-aminopyrazoles also allows for their use in the synthesis of other fused heterocyclic systems, such as pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles.
Pyrazolo[3,4-c]isothiazoles: These compounds can be synthesized from 5-amino-1H-pyrazole-4-carbothioamides. The synthesis involves the cyclization of the carbothioamide precursor, which can be achieved by oxidation. For instance, treatment of a 5-amino-3-methyl-1-substituted-1H-pyrazole-4-carbothioamide with hydrogen peroxide in pyridine can yield the corresponding pyrazolo[3,4-c]isothiazole. tandfonline.comtandfonline.com Another route involves the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), where basic conditions can favor the formation of 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles. acs.org
Pyrazolo[3,4-d]thiazoles: The synthesis of the pyrazolo[3,4-d]thiazole scaffold can be achieved through several routes starting from aminopyrazole derivatives. One method involves the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, which are obtained from the reaction of 1H-pyrazol-5-amines with Appel salt under acidic conditions. acs.org Another approach involves a three-step one-pot sequence starting from dimethyl-l-N-cyanodithioiminocarbonate to obtain an aminothiazole scaffold, which then undergoes condensation with hydrazines followed by an intramolecular copper-catalyzed N-cyclization to form the pyrazolo[3,4-d]thiazole system. farmaciajournal.com Multicomponent reactions of aryl aldehydes, α-thiocyanate ketones, and pyrazol-5-amines have also been developed to synthesize pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. researchgate.net
Functionalization for Advanced Applications
The strategic functionalization of this compound is a key area of research, aiming to unlock its potential in advanced materials and chemical sensing. By introducing specific moieties, the inherent electronic and coordination properties of the core scaffold can be tailored for applications such as redox sensing and fluorescence-based detection.
Introduction of Redox-Active Moieties (e.g., Ferrocene)
The incorporation of redox-active units, such as ferrocene (B1249389), into the this compound framework is a promising strategy for developing novel electrochemical sensors and molecular switches. Ferrocene is a particularly attractive moiety due to its stable and reversible one-electron oxidation-reduction behavior.
A notable example is the synthesis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. nih.govresearchgate.netacs.org This derivatization leverages the reactivity of the pyrazole ring, demonstrating a practical route to a functionalized ligand with potential applications in creating polynuclear metal-based systems for magnetic devices. researchgate.net The synthesis involves a multi-step process culminating in the cyclization of 2-hydrazinylpyridine with a ferrocene-containing β-ketonitrile. nih.govmdpi.com
The reaction proceeds by refluxing 2-hydrazinylpyridine with 3-oxo-3-(ferrocenyl)propanenitrile in ethanol (B145695). nih.govmdpi.com This condensation reaction forms the pyrazole ring, attaching the ferrocenyl group at the 3-position of the pyrazole. The resulting compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, combines the coordination capabilities of the pyridyl-pyrazol-amine scaffold with the electrochemical activity of the ferrocene unit. nih.govresearchgate.net This design is intended to produce metal assemblies that can exhibit a "switching" mechanism, a crucial feature for the development of molecular-level magnetic devices. researchgate.netacs.org
| Product | Reactants | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | 2-Hydrazinylpyridine and 3-oxo-3-(ferrocenyl)propanenitrile | Reflux in ethanol for 48 hours | Successful synthesis of a ligand incorporating a redox-active ferrocene group, with potential for creating switchable magnetic metal assemblies. | nih.govmdpi.com |
Strategies for Fluorescent Tag Incorporation
Attaching fluorescent tags to this compound is a key strategy for its application in bioimaging and as a fluorescent chemosensor. While the parent compound itself may exhibit some fluorescence, particularly upon complexation with metal ions, direct derivatization with fluorophores can significantly enhance its utility. researchgate.netchemrxiv.org The presence of a primary amino group on the pyrazole ring provides a convenient handle for covalent modification.
One viable strategy involves the reaction of the amino group with common amine-reactive fluorescent dyes. These dyes typically contain functional groups such as isothiocyanates or N-hydroxysuccinimide (NHS) esters, which readily form stable thiourea or amide linkages, respectively, with primary amines. This approach allows for the straightforward incorporation of a wide variety of commercially available fluorophores with diverse photophysical properties.
Another approach involves building more complex fluorescent structures from the pyridyl-pyrazole core. Research has shown that related compounds, such as 5-amino-3-methyl-1-(2-pyridyl)pyrazole, can serve as precursors for the synthesis of highly fluorescent bis-pyrazolo[3,4-b:4′,3′-e]pyridines. nih.govacs.org This suggests that this compound could be a valuable building block for creating novel, fused heterocyclic systems with tailored fluorescent properties.
Furthermore, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, offer a powerful tool for attaching fluorescent aromatic systems to the heterocyclic amine. nih.govacs.org This method could be employed to couple the amino group of this compound with halogenated aromatic fluorophores, leading to the formation of highly emissive, star-shaped organic semiconductors. nih.gov
| Strategy | Functional Group Targeted | Potential Reagents/Reaction Type | Anticipated Outcome | Reference |
|---|---|---|---|---|
| Direct Labeling | 5-amino group | Amine-reactive dyes (e.g., FITC, Rhodamine B isothiocyanate) | Covalent attachment of a fluorophore for direct fluorescence detection. | thermofisher.com |
| Synthesis of Fused Heterocycles | Entire scaffold | Reaction with 1,3-bis-electrophiles (e.g., β-dicarbonyl compounds) | Formation of novel, highly fluorescent pyrazolo[3,4-b]pyridine derivatives. | nih.govacs.org |
| Cross-Coupling Reactions | 5-amino group | Buchwald-Hartwig amination with halogenated aromatic fluorophores | Creation of complex, highly fluorescent organic materials. | nih.govacs.org |
Coordination Chemistry and Ligand Design Principles of 1 Pyridin 2 Yl 1h Pyrazol 5 Amine
Chelation Modes and Metal Coordination Environments
The coordination behavior of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives is characterized by several distinct modes of interaction, leading to a variety of metal coordination environments. These ligands are capable of forming both simple mononuclear complexes and intricate polynuclear and supramolecular assemblies. rsc.orgeiu.eduacs.org
Bidentate Pyridinyl-Pyrazolyl N-Donation
The most prevalent coordination mode of this compound involves the nitrogen atoms of the pyridine (B92270) ring and the adjacent pyrazole (B372694) ring, acting as a bidentate N,N'-chelating ligand. researchgate.net This chelation forms a stable five-membered ring with a metal cation. This pyridinyl-pyrazolyl chelation is a common feature in complexes with various transition metals, including copper(II), zinc(II), and iron(II). acs.orgresearchgate.net The planarity of the pyridyl and pyrazolyl rings is often facilitated by an intramolecular hydrogen bond between the amino group of the pyrazole and the pyridyl nitrogen atom. nih.gov
In many structurally characterized complexes, the ligand chelates to the metal cation through its pyridinyl and pyrazolyl nitrogen donors. researchgate.net For instance, in a series of complexes with manganese(II), iron(II), copper(II), and zinc(II), the ligand 'L' (5{3}-amino-3{5}-(pyrid-2-yl)-1H-pyrazole) consistently coordinates to the metal ion via its pyridinyl and pyrazolyl N-donors. researchgate.net This bidentate coordination is a foundational aspect of the ligand's chemistry, influencing the geometry and stability of the resulting metal complexes.
Role of the Amino Group in Coordination
The amino group at the 5-position of the pyrazole ring plays a crucial, albeit often indirect, role in the coordination chemistry of this compound. While direct coordination of the amino nitrogen to a metal center is less common, its presence significantly influences the ligand's electronic properties and its ability to form extended hydrogen-bonded networks. nih.govresearchgate.net
The amino group is a key participant in intramolecular hydrogen bonding, specifically an N-H···N interaction with the nitrogen atom of the pyridine ring. nih.govnih.gov This interaction helps to lock the ligand in a near-planar conformation, which is favorable for bidentate chelation. nih.gov Furthermore, the amino group's hydrogen atoms are readily available to act as hydrogen bond donors to anions or solvent molecules within the crystal lattice. researchgate.net This functionality is critical for the construction of supramolecular assemblies and the simultaneous coordination of both cations and anions. nih.govresearchgate.net
Simultaneous Cation and Anion Coordination
A noteworthy feature of ligands derived from this compound is their capacity to facilitate the simultaneous coordination of both metal cations and anions. iucr.orgnih.govresearchgate.netacs.orgnih.govacs.org This dual-binding ability arises from the distinct functionalities within the ligand structure: the bidentate N,N'-chelating site for the cation and the hydrogen-bond-donating amino group for the anion. nih.govresearchgate.net
Upon complexation with a metal salt, the pyridinyl-pyrazolyl unit binds to the metal cation, while the amino group can form hydrogen bonds with the counter-anion. researchgate.netacs.orgnih.gov For example, in the complex formed with zinc chloride, the ligand engages in primary coordination with the Zn(II) cation and secondary coordination with the chloride anions via hydrogen bonding. acs.orgnih.gov This bifunctionality leads to the formation of extended hydrogen-bond networks and is a key principle in the design of receptors for ion pairs. researchgate.net The ability to bind both components of a salt has significant implications for applications in areas such as anion sensing and transport.
Design of Polynuclear Metal-Based Systems
The strategic design of ligands based on the this compound framework is instrumental in the construction of polynuclear metal-based systems. iucr.orgnih.govnih.govresearchgate.net By incorporating multiple chelating units into a single ligand molecule, it is possible to create elaborate structures such as helicates, cages, and coordination polymers. rsc.org
Ligands containing two or more pyridinyl-pyrazolyl units, often separated by an aromatic spacer, can bridge multiple metal centers, leading to the formation of discrete polynuclear complexes or extended coordination networks. rsc.orgrsc.org For instance, bis-bidentate bridging ligands have been shown to react with silver(I) to form dinuclear helicates or one-dimensional coordination polymers. rsc.org The use of a tris-bidentate triangular ligand with Ag(I) resulted in a complex two-dimensional network. rsc.org The careful design of these multitopic ligands allows for control over the nuclearity and topology of the resulting metal assembly, which is crucial for developing materials with specific magnetic or catalytic properties. iucr.orgnih.govnih.gov
Supramolecular Assembly and Extended Networks
Hydrogen Bonding Interactions in Coordination Complexes
Hydrogen bonding is a dominant force in the supramolecular chemistry of coordination complexes derived from this compound. The amino group is a primary hydrogen bond donor, forming interactions with coordinated or non-coordinated anions, as well as solvent molecules. researchgate.net These interactions are crucial for the stabilization of the crystal lattice and the formation of extended one-, two-, or three-dimensional networks. researchgate.netmdpi.comconicet.gov.ar
Pi-Stacking Interactions
Pi-stacking interactions play a crucial role in the supramolecular assembly of complexes derived from this compound. These non-covalent interactions, arising from the overlap of p-orbitals in aromatic rings, significantly influence the crystal packing and, consequently, the material's properties.
The complexation of a related amine-functionalized pyridinyl-pyrazole ligand with zinc chloride has been shown to effectively alter the hydrogen-bonding network and phase behavior, underscoring the importance of these non-covalent forces. rsc.org
Ligand Design for Specific Molecular Properties
The strategic design of ligands based on the this compound scaffold is a key step toward creating metal assemblies with switchable mechanisms for applications in molecular devices. iucr.orgnih.gov By incorporating functional groups, such as fluorescent tags or redox-active moieties like ferrocene (B1249389), researchers can tailor the properties of the resulting metal complexes. iucr.orgnih.govresearchgate.net
Interactive Data Table: Properties of Functionalized this compound Derivatives
| Derivative | Functional Group | Observed Property | Application |
| 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Ferrocene | Redox-activity, pi-stacking | Molecular switches, Magnetic devices |
| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Phenyl | Fluorescence enhancement with ZnCl2 | Ion sensing, Supercooled liquids |
| 1,3-bis(3-(pyridin-2-yl)-1H-pyrazol-5-yl)benzene | Benzene (linker) | Guest-tuned spin crossover | Magnetic materials |
The spin crossover (SCO) phenomenon, where a metal ion can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli, is a critical feature for developing molecular switches and memory devices. rsc.orgresearchgate.net Ligands derived from pyrazole and pyridine are frequently employed in the design of iron(II) SCO complexes. bohrium.com
A notable example involves the ligand 1,3-bis(3-(pyridin-2-yl)-1H-pyrazol-5-yl)benzene, which forms mononuclear iron(II) complexes that exhibit guest-tuned spin crossover. osti.gov The flexible supramolecular assemblies formed by these complexes can encapsulate different halide ions (Cl⁻, Br⁻, or I⁻), which in turn tunes the magnetic properties of the material. osti.gov The synthesis and crystallization methods are crucial as they can affect the final product's solvent content and polymorphic form, thereby strongly influencing the SCO properties. bohrium.com
Computational studies, such as Density Functional Theory (DFT), have been used to investigate stretching-induced spin-state switching in molecular junctions composed of related iron(II)–2,6-bis(1H-pyrazol-1-yl)pyridine complexes, highlighting the potential for single-molecule applications. acs.org
Complexation of this compound derivatives with metal ions can lead to significant changes in their photoluminescent properties. This phenomenon is particularly useful for developing chemosensors.
The 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine ligand itself shows weak fluorescence, but upon complexation with zinc chloride (ZnCl₂), a significant enhancement in fluorescence is observed. researchgate.netchemrxiv.orgamazonaws.com The resulting complex, [L1ZnCl₂], exhibits a broad fluorescence emission band centered at 438 nm upon excitation at 287 nm. chemrxiv.org This enhancement is attributed to the ligand-based absorption and demonstrates the potential of this class of ligands for ion sensing applications. chemrxiv.orgacs.org Examination of the photoluminescence properties revealed that for both the ligand and its ZnCl₂ complex, the emission intensity increased with a pronounced bathochromic shift when moving from solution to the solid state, which is consistent with aggregation-induced emission behavior. nih.gov
The design of ligands to create metal assemblies with a "switch" mechanism is a crucial step for their use in magnetic device applications. iucr.orgnih.govnih.gov The incorporation of a redox-active group like ferrocene into the this compound structure is a strategic approach to achieve this. iucr.orgnih.govresearchgate.net The resulting ligand, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, offers opportunities for creating systems that can undergo electrochemical or photo-induced switching. iucr.orgnih.gov
This ligand design allows for future modifications, where the substituent on the pyrazole can be varied to fine-tune the metal coordination environment, a factor to which single-ion magnets are particularly sensitive. nih.govresearchgate.net
Catalytic Applications of Metal Complexes
Metal complexes derived from pyrazole-containing ligands have garnered significant interest for their catalytic applications. ajgreenchem.com The coordination of these ligands to transition metals can result in highly active catalysts for various organic transformations.
Ruthenium(II) complexes bearing a pyrazolyl-pyridyl-pyrazole ligand have demonstrated exceptionally high catalytic activity in the transfer hydrogenation of ketones. acs.org The presence of a β-NH functionality in the pyrazole arm of the ligand was found to have a remarkable accelerating effect on the reaction rate. acs.org The high catalytic activity is attributed to the unsymmetrical and hemilabile nature of the ligand, along with the convertible NH group. acs.org
Furthermore, cobalt(II) complexes with pyrazole-pyridine ligands have been investigated as catalysts for catecholase and phenoxazinone oxidation. mdpi.com Copper(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene have also been shown to be effective catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde, achieving high yields under optimized conditions. rsc.org The design of pincer-type pyrazole complexes has been a key strategy in developing metal-ligand cooperative catalysts for a range of chemical transformations. nih.gov
Computational and Theoretical Investigations of 1 Pyridin 2 Yl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyrazole-containing compounds.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrazole (B372694) derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(2d,p) have been successfully used to obtain optimized molecular structures. tandfonline.com For a related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, an intramolecular hydrogen bond between the pyrazole amine group and the pyridyl nitrogen acceptor was identified, which facilitates a near-planar orientation of the pyridyl and pyrazole rings, with a dihedral angle of 3.16 (3)°. nih.gov This planarity is a key feature of the molecule's electronic structure.
The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its reactivity and intermolecular interactions. tandfonline.com In similar pyrazine-containing systems, the pyrazinyl moiety often acts as an electron-withdrawing group. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets for Pyrazole Derivatives
| DFT Functional | Basis Set | Application | Reference |
| B3LYP | 6-311+G(2d,p) | Geometry Optimization, Electronic Structure | tandfonline.com |
| B3LYP | 6-311++G(2d,p) | NMR Chemical Shift Calculation | ruc.dk |
| CAM-B3LYP | 6-311++G(d,p) | Electronic Absorption Spectra | researchgate.net |
| M06-2X | 6-31+G(d,p) | Conformer Energy Analysis | acs.org |
This table is generated based on data from multiple sources and represents common computational methods used for similar compounds.
DFT calculations are a powerful tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. acs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure.
For complex molecules, the prediction of ¹H and ¹³C NMR chemical shifts often requires the consideration of different tautomers, rotamers, and conformers, as their relative energies can influence the observed averaged chemical shifts in solution. ruc.dkmdpi.com The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. Long-range corrected functionals have shown significant improvement in the accuracy of NMR chemical shift predictions for various molecules. acs.org In the case of a related compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the ¹H and ¹³C NMR spectra were used for its characterization. nih.gov
Molecular Modeling and Docking Studies (focusing on interaction principles and binding modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. While specific docking studies for 1-(Pyridin-2-yl)-1H-pyrazol-5-amine are not widely published, studies on structurally similar pyrazole and pyridine (B92270) derivatives provide insight into the potential interaction principles.
These studies reveal that pyrazole-based compounds can act as versatile scaffolds in drug design, often forming key interactions with amino acid residues in protein active sites. nih.govrsc.org Common interactions include hydrogen bonds, where the amine and nitrogen atoms of the pyrazole and pyridine rings can act as donors or acceptors. For example, in a study of pyrazolo[3,4-b]pyridine derivatives as CDK2 inhibitors, the compounds were found to have a binding mode similar to a reference compound within the enzyme's active site. nih.gov Similarly, docking studies of other pyrazole derivatives have shown that they can bind to the active sites of enzymes like α-glucosidase and Bcl-2 through hydrogen bonding and other non-covalent interactions. rsc.orgresearchgate.net
Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Compounds
| Compound Class | Protein Target | Key Interactions Observed | Reference |
| Pyrazolo[3,4-b]pyridines | CDK2 | Similar binding mode to reference inhibitor | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazoles | Bcl-2 | Hydrogen bonding | rsc.org |
| Pyrazole-based ligand | α-glucosidase | Hydrogen bonding | researchgate.net |
| Pyrazoline derivatives | COX-2 | Interactions with key amino acids | researchgate.net |
This table illustrates the application of molecular docking to similar compound classes and is for illustrative purposes.
Analysis of Molecular Interactions and Supramolecular Features
The solid-state structure of a molecule is governed by a complex interplay of intermolecular interactions, leading to the formation of a specific crystal packing. Hirshfeld surface analysis is a powerful method to visualize and quantify these interactions. For the related 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, analysis of the crystal structure revealed the presence of π–π stacking and hydrogen bonding, which are significant supramolecular features. nih.gov
In many pyrazole derivatives, intramolecular hydrogen bonds are observed, which can influence the conformation of the molecule. For instance, an intramolecular N—H⋯N hydrogen bond is a common feature in pyridinyl-pyrazole systems, often leading to a nearly coplanar arrangement of the two rings. nih.gov The packing of these molecules in the crystal lattice is then directed by weaker intermolecular forces, such as C—H⋯π interactions and van der Waals forces. nih.goviucr.org The analysis of these non-covalent interactions is crucial for understanding the crystal engineering principles of these compounds.
Structure-Property Relationships from Computational Data
Computational studies are pivotal in establishing structure-property relationships (SPR), which correlate the chemical structure of a compound with its physical, chemical, and biological properties. By systematically modifying the structure of this compound in silico and calculating properties like electronic structure, lipophilicity, and binding affinity to a target, researchers can guide the synthesis of new derivatives with improved characteristics.
For example, in a study on a series of imidazopyridines for visceral leishmaniasis, computational data was used to inform the optimization campaign. acs.org The goal was to improve properties like aqueous solubility and metabolic stability while maintaining or enhancing biological activity. Computational data can help to understand why certain structural modifications lead to detrimental effects on the desired properties, thereby guiding a more efficient optimization process. acs.org The electronic properties derived from DFT, such as the HOMO-LUMO gap, can be correlated with the reactivity and stability of the molecule, while calculated parameters like logP can predict its solubility and permeability.
Future Research Directions and Advanced Applications of 1 Pyridin 2 Yl 1h Pyrazol 5 Amine Scaffolds
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemical research. For the synthesis of 1-(Pyridin-2-yl)-1H-pyrazol-5-amine and its derivatives, a shift towards greener approaches is evident.
Microwave-assisted synthesis has been shown to be a powerful tool for the preparation of 1-aryl-1H-pyrazole-5-amines. nih.gov This method often utilizes water as a solvent, significantly reducing the environmental impact compared to traditional methods that rely on volatile organic compounds. nih.govorgsyn.org The key advantages of microwave-mediated synthesis include drastically reduced reaction times, often from hours to minutes, and improved yields, typically in the range of 70-90%. nih.govnih.gov These reactions can be performed on both milligram and gram scales with consistent results. nih.gov For instance, the microwave-assisted reaction of 2-hydrazinopyridine (B147025) with 3-aminocrotonitrile under solvent-free conditions provides an efficient route to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. acs.org
Another green approach involves the use of reusable catalysts and alternative energy sources. Iodine-catalyzed multicomponent reactions have been successfully employed for the synthesis of functionalized 5-aminopyrazoles, offering a greener alternative to metal-catalyzed processes. nih.gov The use of chitosan, a biodegradable and readily available biopolymer, as a heterogeneous basic catalyst in the synthesis of fused pyrazole (B372694) systems further highlights the move towards sustainable chemistry. scirp.org These methods not only reduce waste but also simplify product purification. orgsyn.org
| Synthesis Method | Key Features | Advantages | Reference(s) |
| Microwave-Assisted Synthesis | Use of microwave irradiation, often in water or solvent-free | Reduced reaction times, higher yields, green solvent | nih.govnih.govacs.org |
| Iodine-Catalyzed Multicomponent Reactions | Employs molecular iodine as a catalyst | Metal-free, good functional group tolerance | nih.gov |
| Chitosan as a Green Catalyst | Utilizes a biodegradable and reusable catalyst | Environmentally friendly, easy separation | scirp.org |
Development of Advanced Functional Materials
The unique electronic and coordination properties of the this compound scaffold make it an excellent candidate for the development of advanced functional materials with applications in electronics and sensing.
Ion Sensing Applications
Derivatives of this compound have shown significant promise as fluorescent chemosensors for the detection of metal ions. The strategic design of these molecules often incorporates a fluorophore that exhibits changes in its emission properties upon coordination with a specific ion.
For example, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, when complexed with zinc chloride (ZnCl₂), shows a significant enhancement in fluorescence. researchgate.net This phenomenon suggests its potential application in sensing Zn²⁺ ions. researchgate.net Furthermore, a series of 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, synthesized from a 5-amino-1-(2-pyridyl)pyrazole precursor, have been developed as reversible chemosensors for the nanomolar detection of Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions through fluorescence quenching. nih.gov The sensitivity of these probes can be remarkably high, with detection limits for Cu²⁺ reaching as low as 26 nM. nih.gov The sensing mechanism is based on the quenching of fluorescence upon metal ion binding, which can be reversed by the addition of a chelating agent like ethylenediamine, creating an "on-off-on" molecular switch. nih.gov
The design of these sensors often relies on the principle of intramolecular charge transfer (ICT), where the pyrazole-pyridine core acts as an acceptor moiety and various donor groups can be appended to tune the photophysical properties. acs.org The large Stokes shifts observed in the emission spectra of these compounds are indicative of a polarized excited state, which is sensitive to the surrounding environment and ion binding. acs.org
| Sensor Derivative | Target Ion(s) | Sensing Mechanism | Detection Limit | Reference(s) |
| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine-ZnCl₂ complex | Zn²⁺ | Fluorescence enhancement | Not specified | researchgate.net |
| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Fluorescence quenching | 26 nM for Cu²⁺ | nih.gov |
| 2,6-bis(pyrazolyl)pyridine derivatives | Cu²⁺ | Fluorescence quenching | Not specified | acs.org |
Magnetic Device Applications
The ability of the this compound scaffold to form stable complexes with metal ions has led to its exploration in the field of molecular magnetism and the development of materials for magnetic devices. A key strategy involves the incorporation of redox-active units or the design of ligands that can induce spin-crossover (SCO) phenomena in metal complexes.
A notable example is the synthesis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. nih.gov The ferrocenyl group provides a redox-active 'switch' that can potentially modulate the magnetic properties of its metal complexes. nih.gov This approach aims to create polynuclear metal assemblies that can exhibit switchable magnetic behavior in response to an external stimulus, such as an electrochemical potential. nih.govresearchgate.net
Furthermore, iron(II) complexes with ligands derived from 2,6-di(1H-pyrazol-1-yl)pyridine have been shown to exhibit spin-crossover (SCO) behavior. acs.orgacs.org SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. This property is crucial for the development of molecular switches and data storage devices. acs.org The design of these ligands allows for the fine-tuning of the coordination environment around the iron(II) center, which in turn influences the SCO characteristics, such as the transition temperature (T₁/₂) and the abruptness of the spin transition. acs.org
| Compound/Complex | Potential Application | Key Feature | Mechanism | Reference(s) |
| 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Magnetic switches | Redox-active ferrocenyl group | Electrochemical switching of magnetic properties | nih.govresearchgate.net |
| Iron(II) complexes of 2,6-di(1H-pyrazol-1-yl)pyridine derivatives | Molecular switches, data storage | Spin-crossover (SCO) | Temperature- or light-induced spin state transition | acs.orgacs.orgcsic.es |
Rational Design of Derivatives for Targeted Chemical Interactions
The this compound scaffold serves as a privileged structure in medicinal chemistry, with its derivatives being designed to interact with specific biological targets. The ability to functionalize the pyrazole and pyridine (B92270) rings allows for the rational design of compounds with tailored properties to achieve high affinity and selectivity for proteins such as kinases and G-protein-coupled receptors (GPCRs).
For instance, pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from 5-aminopyrazoles, have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. bohrium.com These compounds are also being investigated as inhibitors of the p53-MDM2 protein-protein interaction, another important target in oncology. bohrium.com The design strategy often involves creating molecules that can fit into the ATP-binding pocket of kinases or disrupt critical protein-protein interactions. arabjchem.org
Similarly, derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as selective ligands for the sphingosine (B13886) 1-phosphate receptor 2 (S1PR2), a GPCR involved in various physiological processes. nih.gov The modular nature of the synthesis allows for the systematic modification of different fragments of the molecule to optimize binding affinity and selectivity. nih.gov Molecular docking studies are often employed to predict the binding modes of these compounds and guide the design of more potent and selective ligands. arabjchem.org
| Target | Derivative Class | Therapeutic Area | Design Strategy | Reference(s) |
| CDK2, p53-MDM2 | Furan-bearing pyrazolo[3,4-b]pyridines | Cancer | Inhibition of enzyme activity and protein-protein interactions | bohrium.com |
| S1PR2 | 1H-pyrazolo[3,4-b]pyridine derivatives | Multiple Sclerosis | Selective GPCR ligand design | nih.gov |
| Dihydrofolate reductase (DHFR) | Pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives | Antibacterial/Antifungal | Enzyme inhibition | arabjchem.org |
| FUSE binding protein 1 (FUBP1) | Pyrazolo[1,5-a]pyrimidines | Cancer | Inhibition of protein-DNA interaction | conicet.gov.ar |
Integration into Multicomponent and Cascade Reactions
The this compound scaffold is an ideal substrate for multicomponent reactions (MCRs) and cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. These reactions are highly atom-economical and efficient, making them attractive for the synthesis of diverse libraries of compounds for drug discovery and materials science.
5-Aminopyrazoles, including the 1-(pyridin-2-yl) substituted variant, can act as versatile nucleophiles in reactions with various electrophiles. For example, they are widely used in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org
Domino reactions involving pyrazol-5-amines and arylglyoxals have been developed to selectively access novel fused heterocycles such as dipyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes. acs.orgacs.org These reactions proceed through a cascade of bond-forming events, often under metal-free conditions, leading to significant molecular complexity in a single operation. acs.org
Furthermore, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds are commonly used to synthesize pyrazolo[3,4-b]quinoline derivatives. nih.gov The choice of catalyst, such as L-proline, and reaction conditions can influence the outcome and stereoselectivity of these transformations. researchgate.net The integration of microwave assistance in these multicomponent reactions can further enhance their efficiency, leading to higher yields in shorter reaction times. beilstein-journals.org
| Reaction Type | Reactants | Products | Key Features | Reference(s) |
| Multicomponent Reaction | 5-Aminopyrazole, aldehyde, active methylene compound | Pyrazolo[3,4-b]quinolines | L-proline catalysis, potential for asymmetry | nih.govresearchgate.net |
| Domino Reaction | Pyrazol-5-amine, arylglyoxal | Dipyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes | Metal-free, high complexity generation | acs.orgacs.org |
| Cascade Wolff Rearrangement/Acylation | 5-Aminopyrazole, diazo compound | Pyrazolo[3,4-b]pyridin-6-ones, N-pyrazole amides | Catalyst- and additive-free, green solvent | researchgate.netresearchgate.net |
| Multicomponent Reaction | Benzoylacetonitrile, arylhydrazine, diaryl diselenide | 5-Amino-4-(arylselanyl)-1H-pyrazoles | Iodine-catalyzed, C-Se bond formation | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
